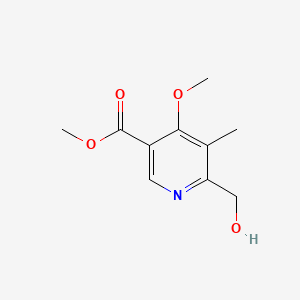
Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a pyridine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways and enzymes involved in cell proliferation, apoptosis, and inflammation. It has also been shown to interact with DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. It has also been shown to reduce oxidative stress and inflammation in the brain by modulating the activity of various enzymes and proteins such as SOD, CAT, and NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified using different techniques. Its potency and selectivity make it an ideal candidate for drug development and screening. However, the limitations of the compound include its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the study of methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate. One of the most significant directions is the development of more potent and selective analogs of the compound for the treatment of various diseases. Additionally, the compound's mechanism of action and its interaction with various enzymes and proteins need to be further elucidated. The compound's pharmacokinetic and pharmacodynamic properties also need to be studied to optimize its therapeutic potential. Finally, more studies need to be conducted to explore the compound's potential applications in other fields of scientific research, such as agriculture and material science.
Conclusion:
This compound is a pyridine derivative that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further studies are needed to fully understand the compound's potential and optimize its therapeutic potential.
Métodos De Síntesis
Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate can be synthesized using various methods. One of the most commonly used methods is the reaction between 4-methoxy-3-methylpyridine-2-carboxylic acid and formaldehyde in the presence of a base catalyst. The reaction yields the desired product, which can be further purified using different techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-6-8(5-12)11-4-7(9(6)14-2)10(13)15-3/h4,12H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOOMTPTWOTTOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CO)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50739030 |
Source


|
| Record name | Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50739030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1251762-18-1 |
Source


|
| Record name | Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50739030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



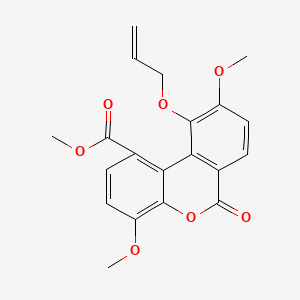



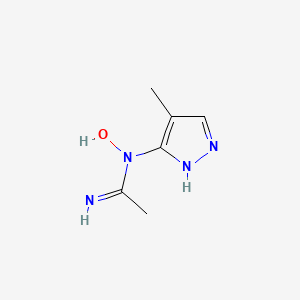
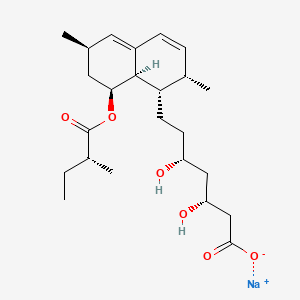

![4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol](/img/structure/B590152.png)
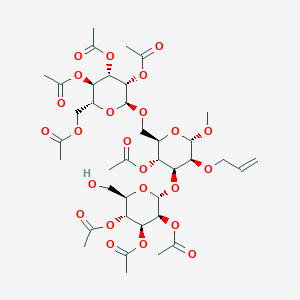
![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)